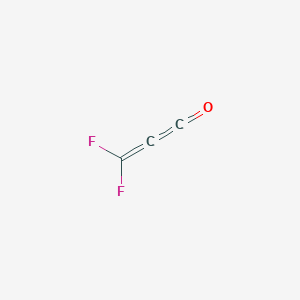
N,N'-Methylenebis(N-ethenylacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Methylenebis(N-ethenylacetamide): is an organic compound known for its role as a crosslinking agent in polymer chemistry. This compound is characterized by its ability to form stable, intricate polymer networks, making it a valuable component in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Methylenebis(N-ethenylacetamide) typically involves the reaction of acrylamide with formaldehyde in the presence of a catalyst such as sulfuric acid and a polymerization inhibitor like copper (I) chloride. The reaction proceeds via N-hydroxymethylacrylamide, which decomposes in acidic conditions to form N,N’-Methylenebis(N-ethenylacetamide) .
Industrial Production Methods: In industrial settings, the production of N,N’-Methylenebis(N-ethenylacetamide) often involves the use of paraformaldehyde and acrylamide in a solvent like 1,2-dichloroethane. The reaction mixture is heated to obtain a clear solution, from which the compound crystallizes. This method ensures high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Methylenebis(N-ethenylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reactions typically occur under basic conditions with nucleophiles like alcohols, amines, or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions produce mono- and disubstituted compounds .
Applications De Recherche Scientifique
Chemistry: N,N’-Methylenebis(N-ethenylacetamide) is widely used in the synthesis of polyacrylamide gels, which are essential for gel electrophoresis. This technique is pivotal in biochemical research for the separation and analysis of proteins and nucleic acids .
Biology: In biological research, the compound is used to create hydrogels that serve as scaffolds for cell culture and tissue engineering. These hydrogels provide a three-dimensional environment that mimics natural tissues .
Medicine: The compound’s ability to form stable polymer networks makes it valuable in drug delivery systems. Hydrogels containing N,N’-Methylenebis(N-ethenylacetamide) can encapsulate drugs and release them in a controlled manner .
Industry: In industrial applications, the compound is used in the production of water-soluble polymers that serve as soil conditioners in agriculture. These polymers improve soil structure and hydration properties .
Mécanisme D'action
N,N’-Methylenebis(N-ethenylacetamide) exerts its effects by forming crosslinks between polymer chains, creating a three-dimensional network. This crosslinking enhances the mechanical strength and stability of the resulting polymer. The compound’s molecular targets include the vinyl groups in acrylamide, which react to form the crosslinked structure .
Comparaison Avec Des Composés Similaires
N,N’-Methylenebisacrylamide: This compound is structurally similar and also serves as a crosslinking agent in polyacrylamide gels.
N,N-Dimethylacrylamide: Another related compound used in polymer chemistry for similar applications.
Uniqueness: N,N’-Methylenebis(N-ethenylacetamide) is unique due to its specific molecular structure, which allows for efficient crosslinking and the formation of stable polymer networks. This property makes it particularly valuable in applications requiring high mechanical strength and stability .
Propriétés
Numéro CAS |
138369-37-6 |
|---|---|
Formule moléculaire |
C9H14N2O2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
N-[[acetyl(ethenyl)amino]methyl]-N-ethenylacetamide |
InChI |
InChI=1S/C9H14N2O2/c1-5-10(8(3)12)7-11(6-2)9(4)13/h5-6H,1-2,7H2,3-4H3 |
Clé InChI |
YJCQTPFTGWFXGL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CN(C=C)C(=O)C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14288703.png)







![Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate](/img/structure/B14288757.png)


